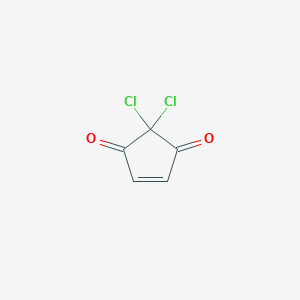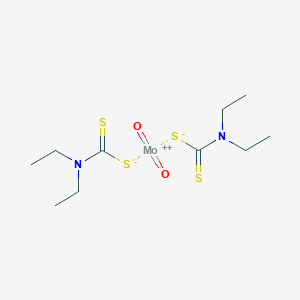
N,N-diethylcarbamodithioate;dioxomolybdenum(2+)
概要
説明
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) is a coordination compound that features a molybdenum center coordinated to two N,N-diethylcarbamodithioate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylcarbamodithioate;dioxomolybdenum(2+) typically involves the reaction of molybdenum trioxide with N,N-diethylcarbamodithioate in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product. The general reaction can be represented as follows:
MoO3+2(C2H5)2NC(S)S→MoO2(S2CNEt2)2
Industrial Production Methods
In industrial settings, the production of N,N-diethylcarbamodithioate;dioxomolybdenum(2+) may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum species.
Substitution: Ligand substitution reactions can occur, where the N,N-diethylcarbamodithioate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Material Science: The compound is explored for its potential in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and therapeutic applications.
Industry: It is used in the synthesis of other molybdenum-containing compounds and as a precursor for various industrial processes.
作用機序
The mechanism by which N,N-diethylcarbamodithioate;dioxomolybdenum(2+) exerts its effects involves coordination to target molecules through its molybdenum center. The compound can interact with various substrates, facilitating chemical transformations through electron transfer and coordination chemistry. The specific molecular targets and pathways depend on the particular application and reaction conditions.
類似化合物との比較
Similar Compounds
Molybdenum dithiocarbamates: These compounds have similar structures but may contain different alkyl groups or additional ligands.
Molybdenum oxides: Compounds such as molybdenum trioxide and molybdenum dioxide share some chemical properties but differ in their coordination environment and reactivity.
Uniqueness
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity
特性
IUPAC Name |
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS2.Mo.2O/c2*1-3-6(4-2)5(7)8;;;/h2*3-4H2,1-2H3,(H,7,8);;;/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIIJBMUSYIGRD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].O=[Mo+2]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20MoN2O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19680-83-2 | |
| Record name | Bis(diethyldithiocarbamato)dioxomolybdenum(VI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
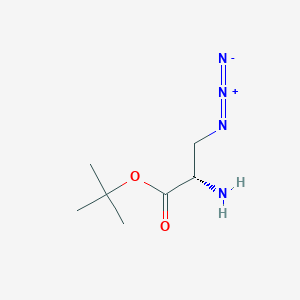
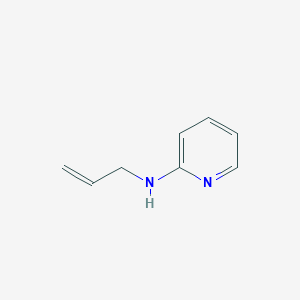
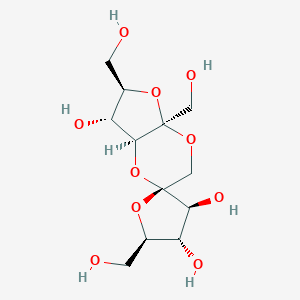

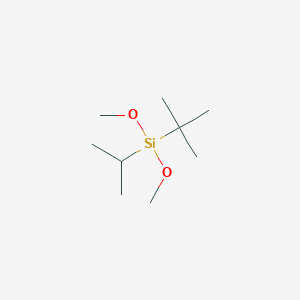
![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)

![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)

![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)

![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
